Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC18535579
InChI: InChI=1S/C21H27NO4/c1-15-18(22)19(24-13-16-9-5-3-6-10-16)20(23-2)21(26-15)25-14-17-11-7-4-8-12-17/h3-12,15,18-21H,13-14,22H2,1-2H3/t15-,18-,19+,20-,21?/m1/s1
SMILES:
Molecular Formula: C21H27NO4
Molecular Weight: 357.4 g/mol

Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside

CAS No.:

Cat. No.: VC18535579

Molecular Formula: C21H27NO4

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside -

Specification

Molecular Formula C21H27NO4
Molecular Weight 357.4 g/mol
IUPAC Name (2R,3R,4S,5R)-5-methoxy-2-methyl-4,6-bis(phenylmethoxy)oxan-3-amine
Standard InChI InChI=1S/C21H27NO4/c1-15-18(22)19(24-13-16-9-5-3-6-10-16)20(23-2)21(26-15)25-14-17-11-7-4-8-12-17/h3-12,15,18-21H,13-14,22H2,1-2H3/t15-,18-,19+,20-,21?/m1/s1
Standard InChI Key QFMDGEXHHDCMBN-IJFYFLOXSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)N
Canonical SMILES CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s IUPAC name, (2R,3R,4S,5R)-5-methoxy-2-methyl-4,6-bis(phenylmethoxy)oxan-3-amine, reflects its intricate stereochemistry. The glucopyranoside ring adopts a chair conformation stabilized by intramolecular hydrogen bonds and steric effects from the benzyl substituents. Key structural features include:

PropertyValue/Description
Molecular FormulaC21H27NO4\text{C}_{21}\text{H}_{27}\text{NO}_4
Molecular Weight357.4 g/mol
Stereochemistry2R,3R,4S,5R configuration
Functional GroupsAmino (C4), methoxy (C2), benzyl (C3, C6)
Canonical SMILESCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)N

The amino group at position C4 introduces basicity, while the benzyl ethers at C3 and C6 enhance lipophilicity, influencing solubility and reactivity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the stereochemical assignments. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the anomeric proton (δ 4.8–5.2 ppm), methoxy group (δ 3.3–3.5 ppm), and aromatic benzyl protons (δ 7.2–7.4 ppm). Mass spectrometry (MS) data align with the molecular ion peak at m/z 357.4 [M+H]+^+.

Synthesis and Purification Strategies

Multi-Step Synthetic Pathways

The synthesis involves sequential protection, deoxygenation, and functionalization steps:

  • Glucosamine Derivatization: Starting from D-glucosamine, selective benzylation at C3 and C6 is achieved using benzyl bromide under alkaline conditions .

  • C4 Amination: Reductive amination introduces the amino group via Schiff base formation followed by sodium cyanoborohydride reduction.

  • C2 Methylation: Methoxy group installation employs methyl iodide and silver oxide in anhydrous dimethylformamide (DMF).

  • C6 Deoxygenation: A Barton-McCombie deoxygenation removes the hydroxyl group at C6 using tributyltin hydride and AIBN .

Purification and Quality Control

Purification relies on chromatographic techniques:

  • Thin-Layer Chromatography (TLC): Monitors reaction progress (Rf_f = 0.45 in toluene/ethyl acetate 4:1) .

  • High-Performance Liquid Chromatography (HPLC): Achieves >95% purity using a C18 column and acetonitrile/water gradient.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL) but high solubility in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated hydrocarbons. Stability studies indicate decomposition at temperatures >150°C and under strongly acidic (pH <2) or basic (pH >10) conditions.

Reactivity Profile

  • Amino Group: Participates in nucleophilic acylations and Schiff base formations.

  • Benzyl Ethers: Susceptible to hydrogenolysis (H2_2, Pd/C) or acid-catalyzed cleavage (HBr/AcOH) .

  • Methoxy Group: Resistant to hydrolysis under mild conditions.

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